molecular formula C27H37F2N3O5 B12419864 SARS-CoV-2-IN-10

SARS-CoV-2-IN-10

Cat. No.: B12419864
M. Wt: 521.6 g/mol
InChI Key: QMWZWHYKVZAETM-FDWBJODVSA-N
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Description

SARS-CoV-2-IN-10 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This compound is part of a broader class of molecules being investigated for their ability to inhibit the replication and spread of the virus responsible for the COVID-19 pandemic.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2-IN-10 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, which are then subjected to various chemical reactions to form the final compound. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.

    Oxidation and reduction reactions: These reactions are used to introduce or modify functional groups within the molecule.

    Cyclization reactions: These reactions are employed to form ring structures that are crucial for the biological activity of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures to produce the compound in large quantities. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2-IN-10 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as hydroxide ions or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.

Scientific Research Applications

SARS-CoV-2-IN-10 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential to inhibit viral replication and modulate immune responses.

    Medicine: Explored as a potential therapeutic agent for the treatment of COVID-19 and other viral infections.

    Industry: Utilized in the development of diagnostic tools and antiviral coatings.

Mechanism of Action

The mechanism of action of SARS-CoV-2-IN-10 involves its interaction with specific molecular targets within the virus and host cells. The compound is believed to inhibit the activity of viral enzymes essential for replication, such as the main protease or RNA-dependent RNA polymerase. By binding to these enzymes, this compound prevents the virus from replicating its genetic material and assembling new viral particles, thereby reducing the viral load in infected individuals.

Comparison with Similar Compounds

SARS-CoV-2-IN-10 can be compared with other antiviral compounds, such as remdesivir and favipiravir. While all these compounds aim to inhibit viral replication, this compound is unique in its specific molecular structure and mechanism of action. Unlike remdesivir, which targets the RNA-dependent RNA polymerase, this compound may have a broader spectrum of activity by targeting multiple viral enzymes. Additionally, its chemical structure may confer advantages in terms of stability, bioavailability, and reduced side effects.

List of Similar Compounds

    Remdesivir: An antiviral drug that inhibits RNA-dependent RNA polymerase.

    Favipiravir: An antiviral drug that inhibits viral RNA polymerase.

    Molnupiravir: An antiviral drug that induces lethal mutagenesis in the viral genome.

Properties

Molecular Formula

C27H37F2N3O5

Molecular Weight

521.6 g/mol

IUPAC Name

[(4,4-difluorocyclohexyl)-phenylmethyl] N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]pentan-2-yl]carbamate

InChI

InChI=1S/C27H37F2N3O5/c1-17(2)14-22(25(35)31-21(16-33)15-20-10-13-30-24(20)34)32-26(36)37-23(18-6-4-3-5-7-18)19-8-11-27(28,29)12-9-19/h3-7,16-17,19-23H,8-15H2,1-2H3,(H,30,34)(H,31,35)(H,32,36)/t20-,21-,22-,23?/m0/s1

InChI Key

QMWZWHYKVZAETM-FDWBJODVSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C[C@@H]1CCNC1=O)C=O)NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)NC(CC1CCNC1=O)C=O)NC(=O)OC(C2CCC(CC2)(F)F)C3=CC=CC=C3

Origin of Product

United States

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